molecular formula C9H8F3N3 B13147717 2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13147717
M. Wt: 215.17 g/mol
InChI Key: IMGFIWJFTKJGNX-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H8F3N3/c1-5-8(13)15-6(9(10,11)12)3-2-4-7(15)14-5/h2-4H,13H2,1H3

InChI Key

IMGFIWJFTKJGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2C(F)(F)F)N

Origin of Product

United States

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